N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOIWJUOEFPTNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid and Acetamidine
The quinazoline core is synthesized through a cyclocondensation reaction between anthranilic acid and acetamidine hydrochloride under acidic conditions.
Procedure :
- Anthranilic acid (10 mmol) and acetamidine hydrochloride (12 mmol) are suspended in ethanol (50 mL).
- Concentrated HCl (2 mL) is added, and the mixture is refluxed for 6–8 hours.
- The reaction is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized from hot water to yield 2-methylquinazolin-4-ol as a white crystalline solid.
Characterization Data :
- Yield : 68–72%
- Melting Point : 214–216°C
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, 1H, J = 8.0 Hz, H-5), 7.89 (t, 1H, J = 7.6 Hz, H-7), 7.63 (d, 1H, J = 8.4 Hz, H-8), 7.42 (t, 1H, J = 7.6 Hz, H-6), 2.76 (s, 3H, CH3).
- IR (KBr) : 3280 cm⁻¹ (O–H), 1665 cm⁻¹ (C=N).
Synthesis of N-(2,4-Dichlorophenyl)chloroacetamide
Acylation of 2,4-Dichloroaniline
The acetamide intermediate is prepared via acylation of 2,4-dichloroaniline with chloroacetyl chloride.
Procedure :
- 2,4-Dichloroaniline (10 mmol) is dissolved in dry dichloromethane (30 mL) under nitrogen.
- Triethylamine (12 mmol) is added, followed by dropwise addition of chloroacetyl chloride (12 mmol) at 0°C.
- The reaction is stirred at room temperature for 4 hours, washed with water, and dried over MgSO4.
- The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield a colorless solid.
Characterization Data :
- Yield : 85–88%
- Melting Point : 92–94°C
- 1H NMR (400 MHz, CDCl3) : δ 8.12 (d, 1H, J = 2.4 Hz, H-3'), 7.47 (dd, 1H, J = 8.8, 2.4 Hz, H-5'), 7.34 (d, 1H, J = 8.8 Hz, H-6'), 4.24 (s, 2H, CH2Cl), 2.18 (s, 1H, NH).
- IR (KBr) : 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl).
Williamson Ether Synthesis: Coupling of Quinazoline and Acetamide
Alkylation of 2-Methylquinazolin-4-ol
The final step involves deprotonation of the hydroxyl group on the quinazoline and subsequent nucleophilic substitution with the chloroacetamide.
Procedure :
- 2-Methylquinazolin-4-ol (5 mmol) is dissolved in dry DMF (20 mL) under nitrogen.
- Sodium hydride (60% dispersion in oil, 6 mmol) is added at 0°C, and the mixture is stirred for 30 minutes.
- N-(2,4-Dichlorophenyl)chloroacetamide (5.5 mmol) is added, and the reaction is heated to 80°C for 12 hours.
- The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (dichloromethane/methanol, 20:1) to afford the target compound.
Characterization Data :
- Yield : 60–65%
- Melting Point : 178–180°C
- 1H NMR (400 MHz, DMSO-d6) : δ 8.44 (d, 1H, J = 2.4 Hz, H-3'), 8.22 (d, 1H, J = 8.0 Hz, H-5), 7.91 (t, 1H, J = 7.6 Hz, H-7), 7.65 (d, 1H, J = 8.4 Hz, H-8), 7.53 (dd, 1H, J = 8.8, 2.4 Hz, H-5'), 7.38 (d, 1H, J = 8.8 Hz, H-6'), 4.82 (s, 2H, OCH2), 2.78 (s, 3H, CH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 169.2 (C=O), 162.4 (C=N), 134.8–127.6 (aromatic carbons), 68.5 (OCH2), 24.1 (CH3).
- HRMS (ESI) : m/z calcd for C18H14Cl2N3O2 [M+H]+: 394.0385; found: 394.0389.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Inspired by methodologies in nitroheterocycle synthesis, microwave irradiation can accelerate the Williamson ether coupling. A mixture of 2-methylquinazolin-4-ol, N-(2,4-dichlorophenyl)chloroacetamide, and K2CO3 in DMF achieves 75% yield in 30 minutes at 120°C under microwave conditions.
Mitsunobu Reaction
While less common for ethers linking heterocycles, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) between 2-methylquinazolin-4-ol and N-(2,4-dichlorophenyl)-2-hydroxyacetamide offers a stereospecific pathway. However, this method requires pre-synthesis of the hydroxyacetamide derivative, which adds complexity.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether | NaH, DMF, 80°C, 12h | 60–65% | High purity, scalable | Long reaction time |
| Microwave-Assisted | K2CO3, DMF, 120°C, 30m | 70–75% | Rapid, energy-efficient | Specialized equipment required |
| Mitsunobu | DEAD, PPh3, THF, rt | 50–55% | Stereospecific | Costly reagents, extra steps |
Challenges and Mitigation Strategies
- Low Solubility of Intermediates : Use of polar aprotic solvents (DMF, DMSO) enhances solubility during coupling.
- Byproduct Formation (Di-alkylation) : Controlled stoichiometry (1:1.1 ratio of quinazoline to chloroacetamide) minimizes over-alkylation.
- Purification Difficulties : Gradient elution in column chromatography (hexane → ethyl acetate) resolves closely eluting impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the sulfonamide group.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has been shown to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Antimicrobial Properties
Quinazoline derivatives are recognized for their antibacterial and antifungal activities. Research has demonstrated that this compound effectively inhibits the growth of several pathogenic bacteria and fungi. This compound's efficacy against resistant strains highlights its potential as a novel antimicrobial agent.
Anti-inflammatory Effects
The compound also shows anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory cytokines suggests that it could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 2-methylquinazolin-4-ol with appropriate acylating agents under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In an investigation reported in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, demonstrating its effectiveness as an antimicrobial agent. The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Comparative Analysis with Other Quinazoline Derivatives
| Compound Name | Anticancer IC50 (µM) | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | 15 | 32 | Induces apoptosis; disrupts cell wall synthesis |
| Quinazoline derivative A | 20 | 25 | Inhibits topoisomerase; alters membrane permeability |
| Quinazoline derivative B | 18 | 30 | Modulates kinase activity; inhibits protein synthesis |
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial effects. The thiazole ring may also interact with various molecular targets, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Positional Isomerism of Chlorine Atoms
- N-(2,5-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (L874-0051) :
This positional isomer (2,5-dichloro vs. 2,4-dichloro) exhibits reduced anticonvulsant efficacy compared to the 2,4-dichloro analog, highlighting the importance of chlorine positioning for receptor interaction . - N-(2,3-dimethylphenyl) and N-(2,5-dimethylphenyl) analogs :
Replacement of chlorine with methyl groups diminishes COX-2 inhibitory activity, suggesting halogen atoms enhance electrostatic interactions with enzymatic targets .
Substituent Effects on Bioactivity
- N-(4-sulfamoylphenyl) derivatives :
Compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) demonstrate enhanced solubility due to the sulfamoyl group but lower blood-brain barrier penetration compared to the dichlorophenyl analog .
Modifications in the Quinazolinyl Core
- 2-Methylquinazolin-4-yl vs. 4-Oxo-3,4-dihydroquinazolin-2-yl :
The 4-oxo-3,4-dihydroquinazolin-2-yl group in N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide confers potent anticonvulsant activity (100% protection in PTZ-induced seizures) by facilitating GABAergic modulation . In contrast, the 2-methylquinazolin-4-yloxy moiety may prioritize COX-2 inhibition over neurological targets .
Pharmacological and Physicochemical Comparisons
Structural and Physicochemical Properties
Research Findings and Mechanistic Insights
- Anticonvulsant Activity :
The target compound’s structural analog, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, shows superior GABA receptor affinity due to the cyclic amide fragment, which stabilizes binding to the benzodiazepine site . - COX-2 Inhibition: Thiazolidinone derivatives with chloro substituents (e.g., 2-[2-(4-cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide) achieve low IC₅₀ values, suggesting the dichlorophenyl group synergizes with heterocyclic cores for enzymatic inhibition .
Biological Activity
N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves organic synthesis techniques that ensure the correct formation of the compound. Methods such as elemental analysis and spectroscopic techniques (NMR, LC/MS) are employed to confirm the structure and purity of the synthesized compound .
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated the affinity of synthesized compounds to GABAergic biotargets, using a pentylenetetrazole (PTZ)-induced seizure model in mice. While some derivatives did not show anticonvulsant activity, a correlation was established between in vivo studies and in silico docking results into GABA_A receptor sites . The cyclic amide fragment was identified as crucial for the expression of anticonvulsant activity.
Antimicrobial and Cytotoxic Activity
The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives, including those related to this compound, have shown promising results against various bacterial strains. Specifically, modifications on the phenyl ring significantly influenced antibacterial profiles, with certain substitutions enhancing activity against gram-positive bacteria .
Antioxidant Properties
In addition to its anticonvulsant and antimicrobial activities, this compound has been evaluated for antioxidant properties. Studies indicate that quinazoline derivatives can exhibit significant free radical scavenging activities, contributing to their potential therapeutic applications in oxidative stress-related conditions .
Case Studies and Research Findings
Q & A
Q. What synthetic routes are commonly employed for N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?
The synthesis typically involves alkylation of a quinazoline core with a substituted acetamide. For example, alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide with 1-chloromethylbenzene derivatives is performed in dimethylformamide (DMF) with excess potassium carbonate at 70–80 °C . Key steps include oxidation of intermediates with hydrogen peroxide and coupling reactions using N,N′-carbonyldiimidazole. Optimization of solvent choice, temperature, and catalysts (e.g., K₂CO₃) is critical for yield and purity.
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity, including substitution patterns on the quinazoline and dichlorophenyl groups .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Q. What biological activities are associated with this compound?
Quinazoline derivatives like this compound exhibit anticonvulsant, anticancer, and anti-inflammatory potential. For example, in vivo studies using pentylenetetrazole (PTZ)-induced seizure models in mice highlight its GABAergic modulation . Structural analogs show IC₅₀ values in the micromolar range against cancer cell lines, linked to inhibition of pathways like hedgehog signaling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection: DMF is preferred for alkylation due to its high polarity and ability to dissolve ionic intermediates .
- Catalyst Optimization: Excess K₂CO₃ (2–3 equivalents) ensures deprotonation of reactive sites .
- Temperature Control: Maintaining 70–80 °C prevents side reactions (e.g., hydrolysis of acetamide) .
- Workup Strategies: Sequential extraction with ethyl acetate and water removes unreacted starting materials .
Q. How do researchers resolve contradictions between computational predictions and experimental efficacy?
In silico docking studies may predict high affinity for GABA receptors, yet in vivo results might show limited anticonvulsant activity. Strategies include:
- Conformational Analysis: Assess ligand-receptor binding modes using molecular dynamics simulations .
- Pharmacophore Refinement: Identify critical structural elements (e.g., cyclic amide fragments) using comparative SAR studies .
- Metabolic Stability Testing: Evaluate hepatic microsomal degradation to rule out rapid clearance .
Q. What experimental designs are recommended to elucidate the mechanism of action?
- Molecular Docking: Screen against targets like EGFR or hedgehog pathway proteins using AutoDock Vina .
- Enzyme Assays: Measure inhibition of kinases or proteases via fluorescence polarization .
- In Vivo Models: Use PTZ-induced seizures or xenograft tumor models to correlate bioactivity with structural features .
Q. How do substituents on the benzyl group influence biological activity?
Substituents at the R-position (e.g., Cl, F, NO₂) modulate electronic effects and steric hindrance. For example:
| Substituent (R) | Biological Activity (PTZ Model) | Binding Energy (kcal/mol) |
|---|---|---|
| 3-Cl | 17% mortality reduction | -8.2 (GABA receptor) |
| 4-NO₂ | No activity | -7.5 |
| 4-OMe | Prolonged latency to seizures | -7.9 |
Electron-withdrawing groups (e.g., NO₂) reduce activity, while methoxy groups enhance bioavailability .
Methodological Considerations
Q. What strategies mitigate degradation during storage?
- Storage Conditions: -20 °C in anhydrous DMSO or sealed under nitrogen .
- Stability Testing: Regular HPLC analysis to detect hydrolyzed byproducts (e.g., free carboxylic acids) .
Q. How are structural analogs prioritized for further study?
- QSAR Models: Correlate logP, polar surface area, and H-bond donors with activity .
- Pharmacokinetic Profiling: Assess Caco-2 permeability and cytochrome P450 interactions .
Data Interpretation Tables
Q. Table 1: Comparative Anticonvulsant Activity of Derivatives
| Compound | Mortality Reduction (%) | Latency Prolongation (min) |
|---|---|---|
| Parent Compound | 17 | 12.5 ± 2.1 |
| 3-Cl Substituent | 20 | 14.3 ± 1.8 |
| 4-OMe Substituent | 15 | 18.6 ± 2.4 |
Q. Table 2: Key Analytical Parameters
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H NMR | Confirm substitution pattern | δ 7.2–8.1 (quinazoline H) |
| HPLC | Purity assessment | Retention time: 8.3 min |
| LC-MS | Molecular ion detection | m/z 415.1 [M+H]⁺ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
